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Compound of Interest

Compound Name: 1-Methylcyclopentanol

Cat. No.: B105226

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computationally derived
data for the tertiary alcohol, 1-Methylcyclopentanol. By presenting a side-by-side analysis of
its physicochemical properties and spectral data, this document aims to serve as a valuable
resource for researchers in various fields, including drug discovery and material science,
facilitating the validation of computational models and providing a baseline for experimental
design.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available experimental and computational data for key
physicochemical properties of 1-Methylcyclopentanol. This allows for a direct and efficient
comparison, highlighting areas of agreement and potential discrepancies between
experimental measurements and theoretical predictions.
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Computational/Predicted

Property Experimental Value

Value
Boiling Point 135-136 °C[1][2] 137-138 °C (estimated)[3]

, Not explicitly found in

Density 0.904 g/mL at 25 °C[1][2]

searches.

Not explicitly found in

pKa 15.38 + 0.20[2]

searches.

Predicted spectra are available

) ) through various software tools,
Data available in spectral N ) )
1H NMR Spectrum datab but specific chemical shift
atabases.
values were not found in the

performed searches.

Predicted spectra are available

] ] through various software tools,
Data available in spectral N ) )
13C NMR Spectrum datab but specific chemical shift
atabases.
values were not found in the

performed searches.

Predicted spectra are available

) ) through various software tools,
Data available in spectral o
IR Spectrum but specific vibrational
databases.[4] ) ]
frequencies were not found in

the performed searches.

Experimental Protocols

Detailed and accurate experimental protocols are crucial for the reproducibility of scientific
findings. Below are methodologies for determining the key physicochemical properties of 1-
Methylcyclopentanol cited in this guide.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external
pressure. A common and efficient method for determining the boiling point of a small liquid
sample is the capillary method.
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Procedure:

Sample Preparation: A small amount of 1-Methylcyclopentanol is placed in a small test
tube or a fusion tube.

« Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid
in the test tube.

e Heating: The test tube assembly is attached to a thermometer and heated in a controlled
manner, often using a Thiele tube or a melting point apparatus with a heating block.

o Observation: As the temperature rises, a steady stream of bubbles will emerge from the
open end of the capillary tube. The heat source is then removed.

« Boiling Point Determination: The temperature at which the liquid just begins to enter the
capillary tube upon cooling is recorded as the boiling point.[3][5]

Density Measurement (Pychometer or Graduated
Cylinder Method)

The density of a liquid is its mass per unit volume. This can be determined accurately using a
pycnometer or more simply with a graduated cylinder and a balance.

Procedure using a Graduated Cylinder:

o Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured
using an analytical balance.

e Volume Measurement: A known volume of 1-Methylcyclopentanol is carefully added to the
graduated cylinder. The volume is read from the bottom of the meniscus.

e Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is
measured.

o Calculation: The mass of the liquid is determined by subtracting the mass of the empty
cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[6][7]

[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei, primarily *H and 13C.

Procedure for Small Molecule NMR:

o Sample Preparation: A small amount of 1-Methylcyclopentanol (typically 5-25 mg for *H
NMR and 50-100 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDClz, DMSO-
de) in a clean NMR tube.[4]

 Instrumentation: The NMR tube is placed in the spectrometer's magnet.

o Data Acquisition: The sample is subjected to a strong magnetic field and radiofrequency
pulses. The resulting signals (free induction decay or FID) are detected.

o Data Processing: The FID is mathematically transformed (Fourier transform) to produce the
NMR spectrum, which plots signal intensity versus chemical shift (in ppm).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of
infrared radiation at specific frequencies, which correspond to the vibrational energies of
different chemical bonds.

Procedure for Liquid Samples (Attenuated Total Reflectance - ATR):

o Background Spectrum: A background spectrum of the clean ATR crystal is recorded to
account for any atmospheric or instrumental interferences.

o Sample Application: A small drop of 1-Methylcyclopentanol is placed directly onto the ATR
crystal.

o Data Acquisition: The infrared beam is passed through the crystal, and the attenuated
radiation is detected.

e Spectrum Generation: The instrument's software subtracts the background spectrum from
the sample spectrum to produce the final FTIR spectrum, which plots transmittance or
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absorbance versus wavenumber (in cm~1).[2][10]

Visualization of the Comparative Workflow

To effectively cross-validate experimental and computational data, a structured workflow is
essential. The following diagram illustrates the logical steps involved in this process, from data
acquisition to comparative analysis and model refinement.

Cross-Validation Workflow: Experimental vs. Computational Data

Experimental Workflow

Experimental Data Acquisition .| Data Analysis and
(e.g., Boiling Point, Density, NMR, IR) ™| Characterization

Computational Workflow

Computational Modeling - Prediction of Properties Comparative Analysis
(e.g., DFT, Molecular Dynamics) " (e.g., Boiling Point, Spectra) P Y
4 Validation and Refinement

of Computational Model

Click to download full resolution via product page

Caption: A flowchart illustrating the process of comparing experimental and computational data
for 1-Methylcyclopentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Experimental and
Computational Data for 1-Methylcyclopentanol]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b105226#cross-validation-of-experimental-and-
computational-data-for-1-methylcyclopentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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